molecular formula C7H8O5 B1252499 2-Oxohept-4-ene-1,7-dioic acid

2-Oxohept-4-ene-1,7-dioic acid

Cat. No. B1252499
M. Wt: 172.13 g/mol
InChI Key: ICGKEQXHPZUYSF-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxohept-4-ene-1,7-dioic acid is an oxo dicarboxylic acid that is 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It is an oxo dicarboxylic acid and an olefinic compound. It is a conjugate acid of a 2-oxohept-4-ene-1,7-dioate. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioic acid.

Scientific Research Applications

Enzymatic Reactions and Metabolic Pathways

2-Oxohept-4-ene-1,7-dioic acid is a compound of interest in enzymatic reactions and metabolic pathways. A study on 2-Oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C showed that this enzyme converts 2-oxo-hept-4-ene-1,7-dioate to 2-oxo-4-hydroxy-hepta-1,7-dioate, indicating its role in the homoprotocatechuate meta-fission pathway. This pathway allows the organism to utilize aromatic amino acids as its sole sources of carbon and energy. This research highlights the enzyme's capability to process 2-oxo-hept-4-ene-1,7-dioate or 2-hydroxy-2,4-heptadiene-1,7-dioate to product with comparable efficiency. The enzyme's ability to facilitate deuteron incorporation and exchange at specific carbon positions when performed in deuterated water was also revealed through isotopic labeling studies (Burks, Johnson, & Whitman, 1998).

Biocatalysis and Fungus-Derived Transformations

Biocatalysis of compounds related to 2-oxohept-4-ene-1,7-dioic acid has been explored in studies involving fungal organisms. For instance, the biocatalysis of ursolic acid by the fungus Gliocladium roseum was investigated, revealing Baeyer–Villiger oxidation during the reaction and leading to the formation of several new metabolites. These findings underscore the role of fungi in the biotransformation of structurally complex compounds and their potential applications in synthesizing novel substances with diverse biological activities (Fu, Meng, Yang, Tu, & Sun, 2018).

Synthesis of Chemically Complex Derivatives

The compound has also been instrumental in the synthesis of chemically complex derivatives. For instance, the synthesis of mono- and dilactones from 2,7-disubstituted 4-octene-1,8-dioic acids showcases the versatility of these compounds in creating structurally diverse molecules, further highlighting their potential in synthetic chemistry (Akhnazaryan, Khachatryan, Badalyan, & Dangyan, 1971).

properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(E)-6-oxohept-3-enedioic acid

InChI

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+

InChI Key

ICGKEQXHPZUYSF-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CC(=O)O)C(=O)C(=O)O

Canonical SMILES

C(C=CCC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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